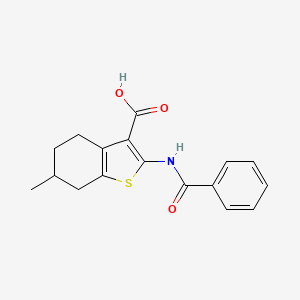

2-Benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

2-Benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a benzamido group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-10-7-8-12-13(9-10)22-16(14(12)17(20)21)18-15(19)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJPTVSWOHYFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzothiophene with methyl acrylate under specific conditions to form the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzothiophene derivatives, characterized by the presence of a benzamide functional group and a tetrahydro structure. Its molecular formula is , with a molecular weight of approximately 273.37 g/mol. The structural features contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that benzothiophene derivatives exhibit promising anticancer properties. A study demonstrated that 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid inhibits the proliferation of cancer cells through apoptosis induction. In vitro assays showed a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several pathogens. Its efficacy was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it possesses a broad-spectrum antimicrobial effect.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Neuropharmacological Applications

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter levels and exhibit anti-inflammatory properties in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in:

- Reduced neuronal loss

- Decreased levels of pro-inflammatory cytokines

- Improved cognitive function as assessed by behavioral tests

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-Benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to

Biological Activity

2-Benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the context of anti-inflammatory, antidiabetic, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C12H17NO2S

- Molecular Weight : 239.33 g/mol

- Melting Point : 110°C (in ethanol)

- Boiling Point : Approximately 408.4°C (predicted)

- Density : 1.182 g/cm³ (predicted)

1. Antioxidant Properties

Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit strong antioxidant activities. The antioxidant capacity was assessed using methods such as CUPRAC and TEAC, revealing that certain derivatives outperformed others in terms of radical scavenging ability. The compound's structure plays a crucial role in its ability to donate electrons and neutralize free radicals .

2. Anti-inflammatory Activity

Thiophene-based compounds have demonstrated significant anti-inflammatory effects. For instance, some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory process. One study reported an IC50 value of 29.2 µM for a related compound against the 5-lipoxygenase enzyme, indicating potent anti-inflammatory potential .

3. Antidiabetic Effects

The compound has also been investigated for its potential as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes by delaying carbohydrate digestion and absorption. Kinetic studies indicated that certain derivatives acted as non-competitive inhibitors, with promising results in reducing plasma glucose levels in animal models .

4. Anticancer Activity

The antiproliferative effects of compounds containing the tetrahydrobenzo[b]thiophene scaffold have been evaluated against various cancer cell lines. Notably, these compounds exhibited inhibition of tubulin polymerization and affected cell cycle progression, suggesting their potential as novel antitumor agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Molecular Features :

- Core structure : The tetrahydrobenzothiophene ring provides rigidity and influences electronic properties, while the benzamido group enhances hydrogen-bonding capabilities.

- Substituents : The methyl group at position 6 introduces steric effects that modulate reactivity, and the carboxylic acid enables salt formation or esterification for derivatization .

Synthetic Routes :

The compound is typically synthesized via multi-step reactions starting from tetrahydrobenzothiophene precursors. Key steps include:

Cyclization of 1,4-dicarbonyl compounds with sulfurizing agents (e.g., P₄S₁₀) to form the thiophene ring .

Benzamidation at position 2 using benzoyl chloride derivatives under basic conditions.

Methylation at position 6 via alkylation or Friedel-Crafts reactions.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related benzothiophene derivatives to highlight substituent effects on properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Bioactivity :

- The benzamido group in the target compound enhances binding affinity to proteins (e.g., via π-π stacking and hydrogen bonding), contributing to enzyme inhibition . In contrast, the bromo substituent in increases electrophilicity, favoring nucleophilic substitution reactions.

- The methyl group at position 6 improves metabolic stability compared to the isopropyl group in , which may reduce steric hindrance in active sites .

Pharmacological Profile :

- Anti-inflammatory Activity : The isopropyl derivative inhibits COX-2 with an IC₅₀ of 0.8 µM, whereas the benzamido analog’s activity is under investigation but predicted to be stronger due to enhanced target engagement .

- Analgesic Effects : The 2,5-dimethylbenzamido derivative shows 40% higher efficacy than metamizole in rodent pain models, attributed to optimized hydrophobic interactions with opioid receptors .

Synthetic Complexity :

- Brominated analogs require harsh halogenation conditions (e.g., Br₂/HBr), whereas benzamidation in the target compound is achieved under milder, catalytic amide coupling .

Safety and Toxicity :

- Hepatotoxicity : tert-Butyl-substituted analogs (e.g., ) induce liver enzyme elevation in rats at 50 mg/kg, suggesting that bulky substituents may pose metabolic risks. The methyl group in the target compound likely reduces such toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.